molecular formula C14H14O3S B14790166 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14790166
M. Wt: 262.33 g/mol
InChI Key: NLYCQROZGIOILC-UHFFFAOYSA-N
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Description

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, a benzoyl group, and a methanethioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides, using NaOH as a catalyst . This method is known for its chemo- and diastereo-selectivity, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further functionalization to introduce the benzoyl and methanethioyl groups . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzoyl or methanethioyl groups.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of both benzoyl and methanethioyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17)

InChI Key

NLYCQROZGIOILC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O

Origin of Product

United States

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